molecular formula C11H9N B13400994 5-Phenylpenta-2,4-dienenitrile CAS No. 14164-31-9

5-Phenylpenta-2,4-dienenitrile

Cat. No.: B13400994
CAS No.: 14164-31-9
M. Wt: 155.20 g/mol
InChI Key: JDCCCHBBXRQRGU-VDESZNBCSA-N
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Description

5-Phenylpenta-2,4-dienenitrile is an organic compound characterized by a conjugated diene system and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpenta-2,4-dienenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid . This reaction can yield various products depending on the specific conditions used.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-Phenylpenta-2,4-dienenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenylpenta-2,4-dienenitrile in organic electronics involves its ability to emit light when excited by an electric current. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in this process . Upon excitation, electrons transition from the HOMO to the LUMO, resulting in the emission of light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpenta-2,4-dienenitrile is unique due to its combination of a conjugated diene system and a nitrile group. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Properties

CAS No.

14164-31-9

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+

InChI Key

JDCCCHBBXRQRGU-VDESZNBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC#N

Origin of Product

United States

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